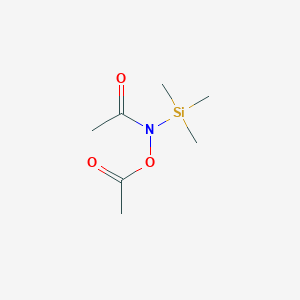
N-Acetoxy-N-(trimethylsilyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetoxy-N-(trimethylsilyl)acetamide is an organosilicon compound with the molecular formula C6H15NO2Si. It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by an acetoxy group and a trimethylsilyl group. This compound is known for its unique chemical properties and is widely used in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Acetoxy-N-(trimethylsilyl)acetamide can be synthesized through the reaction of N-(trimethylsilyl)acetamide with acetic anhydride. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a catalyst such as pyridine to facilitate the acetylation process. The reaction can be represented as follows:
N-(trimethylsilyl)acetamide+Acetic anhydride→this compound+Acetic acid
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control systems.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetoxy-N-(trimethylsilyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The acetoxy group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form N-(trimethylsilyl)acetamide and acetic acid.
Reduction: The compound can be reduced to form N-(trimethylsilyl)acetamide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to accelerate the reaction.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: N-(trimethylsilyl)acetamide and acetic acid.
Reduction: N-(trimethylsilyl)acetamide.
Aplicaciones Científicas De Investigación
N-Acetoxy-N-(trimethylsilyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of amines and alcohols. It is also used in the preparation of silyl ethers and other organosilicon compounds.
Biology: The compound is used in the modification of biomolecules, such as peptides and nucleotides, to enhance their stability and reactivity.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of N-Acetoxy-N-(trimethylsilyl)acetamide involves the activation of the acetoxy group, which can undergo nucleophilic substitution or hydrolysis. The trimethylsilyl group provides steric protection and enhances the stability of the compound. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N-(Trimethylsilyl)acetamide: A precursor to N-Acetoxy-N-(trimethylsilyl)acetamide, used in similar applications.
N,O-Bis(trimethylsilyl)acetamide: Another silylating agent used in organic synthesis.
N-Methyl-N-(trimethylsilyl)acetamide: A related compound with similar reactivity and applications.
Uniqueness
This compound is unique due to the presence of both acetoxy and trimethylsilyl groups, which provide a combination of reactivity and stability. This makes it a versatile reagent in organic synthesis and various industrial applications.
Propiedades
Fórmula molecular |
C7H15NO3Si |
|---|---|
Peso molecular |
189.28 g/mol |
Nombre IUPAC |
[acetyl(trimethylsilyl)amino] acetate |
InChI |
InChI=1S/C7H15NO3Si/c1-6(9)8(11-7(2)10)12(3,4)5/h1-5H3 |
Clave InChI |
POSYUJGTIJBGNB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(OC(=O)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[(Benzyloxy)methyl]-1-(methanesulfonyl)piperazine](/img/structure/B12530488.png)

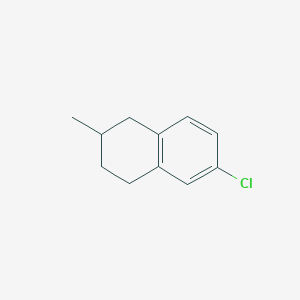

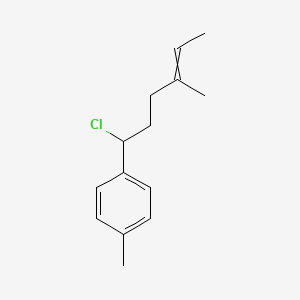
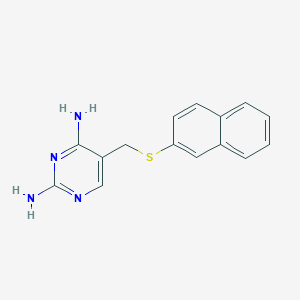
![1H-Azireno[2,3,1-ij]quinoline](/img/structure/B12530509.png)
![Methyl 7-oxa-3-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B12530524.png)
![4-[(6-Phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]phenol](/img/structure/B12530525.png)
![3-[(Pentan-3-yl)oxy]aniline](/img/structure/B12530532.png)
![3-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoxalin-2-amine](/img/structure/B12530543.png)
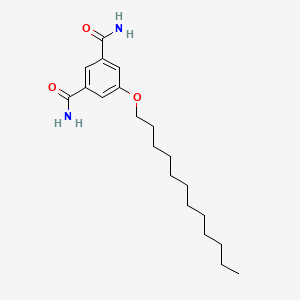
![2,4-Di-tert-butyl-6-[(quinolin-8-yl)amino]phenol](/img/structure/B12530551.png)
-](/img/structure/B12530556.png)
